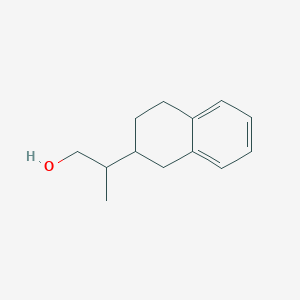

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

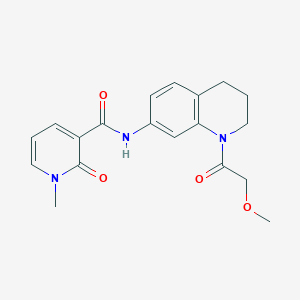

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol , also known by its IUPAC name (1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)acetic acid , is a chemical compound with the molecular formula C₁₂H₁₂O₃ . It belongs to the class of organic compounds known as naphthalenes and derivatives. This compound exhibits interesting properties due to its naphthalene ring structure and the hydroxyl group attached to the alkyl chain.

Synthesis Analysis

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol involves several steps. While I don’t have specific papers on its synthesis, it can be prepared through various methods, including reduction of naphthalene derivatives or cyclization reactions. Researchers have explored both chemical and enzymatic routes for its synthesis.

Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydronaphthalene ring fused with a propyl chain containing a hydroxyl group. The naphthalene ring imparts aromatic character, while the hydroxyl group enhances its reactivity. The stereochemistry around the tetrahydronaphthalene ring plays a crucial role in its biological activity.

Chemical Reactions Analysis

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol can participate in various chemical reactions:

- Oxidation : The hydroxyl group can undergo oxidation to form a carboxylic acid.

- Esterification : Reaction with carboxylic acids or acid chlorides can yield esters.

- Reduction : The ketone group can be reduced to the corresponding alcohol.

- Acid-Base Reactions : The compound can act as both an acid (due to the carboxylic acid group) and a base (due to the hydroxyl group).

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).

- Solubility : It may exhibit solubility in certain solvents due to its polar functional groups.

- Stability : Stability under different conditions (light, temperature, etc.) is essential for its practical use.

Safety And Hazards

- Toxicity : Assessing its toxicity is crucial for safe handling.

- Storage : Store at room temperature (RT) unless otherwise specified.

- Handling Precautions : Follow safety guidelines when working with this compound.

Future Directions

Research avenues include:

- Biological Activity : Investigate its potential as a drug lead or bioactive compound.

- Synthetic Modifications : Explore derivatization to enhance specific properties.

- Environmental Impact : Assess its environmental fate and impact.

Remember that this analysis is based on existing knowledge, and further research may reveal additional insights. For more detailed information, consult relevant scientific literature and peer-reviewed papers12.

properties

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-5,10,12,14H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOCODACBMOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,3,4-Tetrahydronaphthalen-2-yl)propan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2917643.png)

![Ethyl (2E)-[1-(3-methylbenzyl)imidazolidin-2-ylidene]ethanoate](/img/structure/B2917648.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917649.png)

![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2917656.png)

![2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone](/img/structure/B2917662.png)

![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2917664.png)